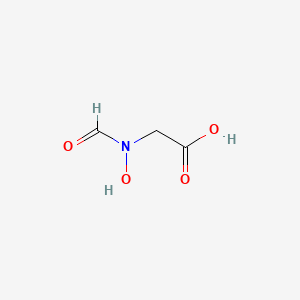![molecular formula C19H12N2O B1672663 Indolo[3,2-b]carbazole-6-carbaldehyde CAS No. 172922-91-7](/img/structure/B1672663.png)
Indolo[3,2-b]carbazole-6-carbaldehyde
Vue d'ensemble
Description
Le 6-Formylindolo[3,2-b]carbazole (FICZ) est un hétérocycle azoté de formule moléculaire C₁₉H₁₂N₂O. C'est un agoniste extrêmement puissant du récepteur des hydrocarbures aromatiques (AHR), un facteur de transcription impliqué dans divers processus biologiques. Le FICZ a été initialement identifié comme un dérivé photo-oxydé de l'acide aminé tryptophane et il est suggéré qu'il s'agit d'un ligand endogène de l'AHR .
Applications De Recherche Scientifique
FICZ has a wide range of scientific research applications, including:
Chemistry: FICZ is used as a model compound to study the activation of the aryl hydrocarbon receptor and its downstream effects.
Biology: FICZ plays a critical role in modulating the immune system, circadian rhythms, and skin homeostasis. .
Medicine: FICZ is being studied for its potential therapeutic applications in inflammatory disorders and autoimmunity. .
Industry: FICZ is used in various industrial applications, including the development of new drugs and the study of environmental toxins
Mécanisme D'action
Target of Action
Indolo[3,2-b]carbazole-6-carbaldehyde, also known as FICZ, is a potent agonist of the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor that plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Mode of Action
FICZ interacts with its primary target, the AhR, leading to a conformational change that exposes a nuclear localization sequence . This allows the AhR to dissociate from the chaperone complex and translocate into the nucleus . Once inside the nucleus, the AhR heterodimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). The resulting complex binds to response elements (AHREs) in the promoter regions of target genes, where it recruits transcription cofactors and proteins that remodel chromatin, promoting gene transcription .
Biochemical Pathways
The interaction of FICZ with AhR leads to the induction of cytochrome P4501A1 (CYP1A1) activity . This results in oxidative stress and the activation of apoptosis via a mitochondrial-dependent pathway . The modulation of CYP1A1 activity by FICZ has a significant impact on various biochemical pathways, including those involved in xenobiotic metabolism .
Pharmacokinetics
It is known that ficz is soluble in dmso (up to 10 mg/ml), which may influence its absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
FICZ has been shown to have a concentration-dependent effect on cell growth. At low concentrations, FICZ stimulates cell growth, while at high concentrations, it inhibits cell growth . Furthermore, FICZ treatment increases the transcript expression of CYP1A1 in a dose-dependent manner . The activation of AhR by FICZ also leads to the downregulation of the receptor through the ubiquitin/proteasome degradation pathway .
Action Environment
The action, efficacy, and stability of FICZ can be influenced by various environmental factors. For instance, FICZ has good thermal, chemical, and environmental stability, which can affect its interaction with AhR . Additionally, the acidic environment of the stomach can influence the formation of FICZ after the intake of indole-3-carbinol (I3C), a compound found in Brassica family vegetables
Analyse Biochimique
Biochemical Properties
Indolo[3,2-b]carbazole-6-carbaldehyde has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to have a high affinity for binding to the aryl hydrocarbon receptor (AHR) . This interaction plays a crucial role in its biochemical reactions .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to inhibit gap junctional intercellular communication in rat primary hepatocytes . Furthermore, it has been found to protect against oxidative DNA damage in various cell lines, including the colon carcinoma cell line Caco-2 .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to the aryl hydrocarbon receptor (AHR), leading to changes in gene expression . Additionally, it has been suggested to influence enzyme activity, specifically inducing cytochrome P-450 subfamily 1 (Cyp1) enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been reported to inhibit gap junctional intercellular communication in a dose- and time-dependent manner .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. While specific studies on this compound are limited, related compounds have shown anti-carcinogenic properties in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is formed in the acidic environment of the stomach after intake of Indole-3-carbinol (I3C), through various enzymatic pathways .
Transport and Distribution
Its high affinity for the aryl hydrocarbon receptor (AHR) suggests that it may be transported and distributed via mechanisms involving this receptor .
Subcellular Localization
Given its interactions with the aryl hydrocarbon receptor (AHR), it is likely that it localizes to areas of the cell where this receptor is present .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
Le FICZ peut être synthétisé par photo-oxydation du tryptophane. Ce processus implique l'exposition du tryptophane à la lumière ultraviolette ou visible, conduisant à la formation de FICZ. De plus, le peroxyde d'hydrogène peut être utilisé pour induire la formation de FICZ à partir du tryptophane en l'absence de lumière .
Méthodes de Production Industrielle
La production industrielle du FICZ implique la conversion du tryptophane en FICZ à l'aide de la lumière ultraviolette ou du peroxyde d'hydrogène. Le processus est optimisé pour produire du FICZ en quantités de grammes, permettant son utilisation dans diverses applications de recherche .
Analyse Des Réactions Chimiques
Types de Réactions
Le FICZ subit plusieurs types de réactions chimiques, notamment:
Oxydation: Le FICZ peut être oxydé pour former de l'acide indolo[3,2-b]carbazole-6-carboxylique (CICZ).
Réduction: Le FICZ peut être réduit pour former divers dérivés de l'indole.
Substitution: Le FICZ peut subir des réactions de substitution pour former différents indolo[3,2-b]carbazoles substitués
Réactifs et Conditions Communes
Oxydation: Le peroxyde d'hydrogène est couramment utilisé comme agent oxydant.
Réduction: Divers agents réducteurs peuvent être utilisés, selon le produit souhaité.
Substitution: Différents substituants peuvent être introduits en utilisant des réactifs appropriés dans des conditions contrôlées
Principaux Produits Formés
Oxydation: Acide indolo[3,2-b]carbazole-6-carboxylique (CICZ).
Réduction: Divers dérivés de l'indole.
Substitution: Différents indolo[3,2-b]carbazoles substitués
Applications de Recherche Scientifique
Le FICZ a un large éventail d'applications de recherche scientifique, notamment:
Chimie: Le FICZ est utilisé comme composé modèle pour étudier l'activation du récepteur des hydrocarbures aromatiques et ses effets en aval.
Biologie: Le FICZ joue un rôle essentiel dans la modulation du système immunitaire, des rythmes circadiens et de l'homéostasie cutanée. .
Médecine: Le FICZ est étudié pour ses applications thérapeutiques potentielles dans les troubles inflammatoires et l'auto-immunité. .
Industrie: Le FICZ est utilisé dans diverses applications industrielles, notamment le développement de nouveaux médicaments et l'étude des toxines environnementales
Mécanisme d'Action
Le FICZ exerce ses effets en se liant au récepteur des hydrocarbures aromatiques (AHR), un facteur de transcription activé par un ligand. Lors de la liaison, le FICZ active l'AHR, ce qui conduit à la transcription de divers gènes impliqués dans des processus biologiques tels que la croissance cellulaire, la différenciation et la réponse immunitaire. L'activation de l'AHR par le FICZ induit également l'expression du cytochrome P4501A1 (CYP1A1), qui métabolise le FICZ et régule ses niveaux dans le corps .
Comparaison Avec Des Composés Similaires
Le FICZ est unique parmi les composés similaires en raison de sa forte affinité pour le récepteur des hydrocarbures aromatiques et de ses effets biologiques puissants. Des composés similaires incluent:
Indole-3-acétaldéhyde (I3A): Un précurseur du FICZ qui peut également activer l'AHR.
Indole-3-pyruvate (I3P): Un autre précurseur du FICZ qui peut être converti en FICZ et en d'autres dérivés de l'indole.
Acide indolo[3,2-b]carbazole-6-carboxylique (CICZ): Un produit d'oxydation du FICZ qui peut également activer l'AHR
Le FICZ se démarque par son activation puissante de l'AHR et son rôle dans divers processus physiologiques, ce qui en fait un composé précieux pour la recherche scientifique .
Propriétés
IUPAC Name |
5,11-dihydroindolo[3,2-b]carbazole-12-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O/c22-10-14-18-12-6-2-4-8-16(12)20-17(18)9-13-11-5-1-3-7-15(11)21-19(13)14/h1-10,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDXFBWDXVNRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274338 | |
| Record name | 6-Formylindolo(3,2-b)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172922-91-7, 229020-82-0 | |
| Record name | 6-Formylindolo[3,2-b]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172922-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Formylindolo(3,2-b)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2R,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B1672581.png)


![1-(5-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}furan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B1672586.png)
![5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-,dihydrochloride](/img/structure/B1672588.png)








